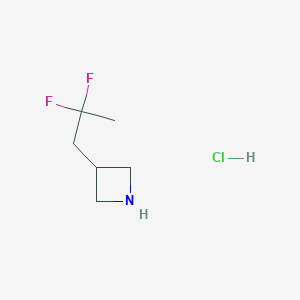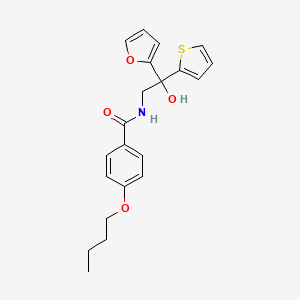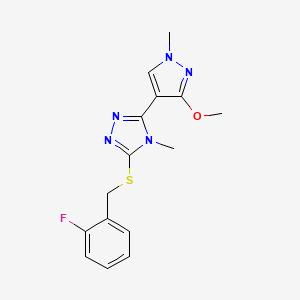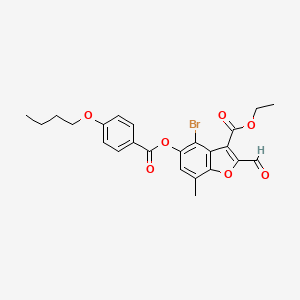
methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an indole, a triazole, a thioester, and a methoxyphenyl group. Indoles are common in many natural products and pharmaceuticals. Triazoles are known for their use in click chemistry. Thioesters are reactive groups often involved in biological acyl transfer reactions. Methoxyphenyl groups are common in many organic compounds and can influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The indole and methoxyphenyl groups could potentially be introduced using a palladium-catalyzed cross-coupling reaction. The triazole could be formed using a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and triazole rings are likely to contribute to the compound’s rigidity, while the thioester and methoxy groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The thioester could undergo hydrolysis or transesterification reactions. The triazole could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thioester and triazole groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure Methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate belongs to a class of compounds that have been studied for their chemical synthesis processes and molecular structures. For instance, compounds with similar structures have been synthesized and evaluated for their antifungal activity, showcasing the methodological advancements in creating triazolylindole derivatives (Singh & Vedi, 2014). These synthetic routes and characterizations provide a foundation for further exploration into derivatives like methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate for potential applications in various scientific fields.
Material Science and Crystallography Research on isochroman derivatives, which share some structural similarities with methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, has shown their tendency to crystallize in chiral space groups, indicating potential applications in material science and crystallography (Palusiak et al., 2004). Understanding the crystal structures of such compounds can lead to novel applications in optoelectronics, pharmaceuticals, and materials engineering.
Catalysis and Enzymatic Inhibition Compounds structurally related to methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been synthesized and evaluated for their potential as catalytic agents or enzymatic inhibitors. For example, derivatives have been studied for their inhibitory effects on aldose reductase, an enzyme target for the treatment of diabetic complications (Ali et al., 2012). This suggests potential applications in the development of new therapeutic agents or in the synthesis of bioactive molecules.
Organic Synthesis and Pharmaceutical Research The synthesis of novel heterocyclic compounds derived from similar molecular frameworks has been reported, highlighting the versatility of these structures in generating pharmacologically active molecules (Wang et al., 2016). This underlines the importance of such compounds in drug discovery and organic synthesis, where they can serve as key intermediates or active pharmaceutical ingredients.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-7-5-6-13(10-14)24-19(22-23-20(24)28-12-18(25)27-2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKGCCMJMGKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)
![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)
![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)


![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)
